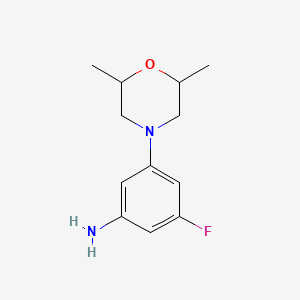

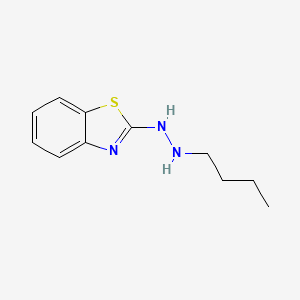

![molecular formula C11H20N2O5 B569557 (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid CAS No. 111320-19-5](/img/structure/B569557.png)

(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid, also known as leucine, is a branched-chain amino acid that is essential for protein synthesis and muscle growth. It is one of the three BCAAs, along with isoleucine and valine, that play a crucial role in the regulation of protein metabolism and energy production in the body.

Mecanismo De Acción

Leucine activates the mTOR signaling pathway by binding to the protein complex mTORC1. This complex then phosphorylates downstream targets that are involved in protein synthesis and cell growth. Leucine also stimulates the activity of the enzyme eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which promotes the translation of mRNA into protein.

Biochemical and Physiological Effects:

Leucine plays a crucial role in protein metabolism and energy production in the body. It is an essential amino acid that cannot be synthesized by the body and must be obtained through the diet. Leucine is primarily metabolized in skeletal muscle, where it is used for protein synthesis and energy production. It also plays a role in the regulation of blood glucose levels and insulin sensitivity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Leucine is a widely studied amino acid that has many advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective research tool. It is also relatively stable and can be stored for long periods of time. However, (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is a complex molecule that can be difficult to work with, and its effects on cellular metabolism can be influenced by many factors, such as diet, exercise, and disease.

Direcciones Futuras

There are many future directions for research on (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid. One area of interest is the role of (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid in the regulation of autophagy, a cellular process that is involved in the removal of damaged proteins and organelles. Another area of interest is the use of (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid as a potential therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes and obesity. Finally, there is a need for further research on the optimal dosage and timing of (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid supplementation for different populations, such as athletes, elderly individuals, and patients with metabolic disorders.

Conclusion:

In conclusion, (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is a vital amino acid that plays a crucial role in protein synthesis, muscle growth, and energy metabolism. It activates the mTOR signaling pathway, stimulates protein synthesis, and improves glucose metabolism and insulin sensitivity. Leucine has many advantages for lab experiments, but its effects on cellular metabolism can be influenced by many factors. There are many future directions for research on (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid, including its role in autophagy and its potential use as a therapeutic agent for metabolic disorders.

Métodos De Síntesis

Leucine can be synthesized from alpha-ketoisocaproic acid (KIC) through a transamination reaction that involves the transfer of an amino group from glutamate to KIC. This reaction is catalyzed by the enzyme branched-chain amino acid transaminase (BCAT). The resulting product is then converted to (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid through a series of enzymatic reactions that involve the addition of a carboxyl group and a methyl group.

Aplicaciones Científicas De Investigación

Leucine has been extensively studied for its role in protein synthesis, muscle growth, and energy metabolism. It has been shown to stimulate the mTOR signaling pathway, which is involved in the regulation of protein synthesis and cell growth. Leucine supplementation has also been found to increase muscle protein synthesis and improve muscle recovery after exercise. In addition, (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid has been shown to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of type 2 diabetes.

Propiedades

IUPAC Name |

(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBAFDPFAUTYYRW-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 122173491 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2]Oxazolo[4,5-G]quinoxaline](/img/structure/B569475.png)

![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)

![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)

![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)

![5-Methylimidazo[1,2-c]pyrimidine](/img/structure/B569493.png)